molecular formula C10H9NO4 B11893469 (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol

(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B11893469
M. Wt: 207.18 g/mol
InChI Key: BGDWYIIMOOFRDU-ZJUUUORDSA-N
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Description

(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral vicinal diol featuring a nitro (-NO₂) substituent at position 6 of the naphthalene ring. This compound is synthesized via enzymatic oxidation of naphthalene derivatives using mutant forms of naphthalene 1,2-dioxygenase (NDO). Notably, the Phe-352-Val mutation in NDO-O9816-4 alters stereoselectivity, enabling the formation of this compound as a minor product alongside the wild-type product (1R,2S)-1,2-dihydronaphthalene-1,2-diol . The nitro group introduces unique electronic and steric effects, distinguishing it from other dihydronaphthalene-diol derivatives.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(1S,2R)-6-nitro-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C10H9NO4/c12-9-4-1-6-5-7(11(14)15)2-3-8(6)10(9)13/h1-5,9-10,12-13H/t9-,10+/m1/s1

InChI Key

BGDWYIIMOOFRDU-ZJUUUORDSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[C@@H]([C@@H]1O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of a nitro-substituted naphthalene derivative followed by dihydroxylation. The reaction typically starts with the nitration of naphthalene to introduce the nitro group at the desired position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group, which is then oxidized to form the diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of amino-dihydronaphthalene derivatives.

    Substitution: Formation of halogenated dihydronaphthalene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells by activating specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis through caspase activation
MCF-720Inhibition of cell proliferation
A54925Disruption of mitochondrial function

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Biodegradation

This compound has been studied for its role as a xenobiotic metabolite in microbial degradation processes. It serves as a substrate for specific bacteria capable of breaking down complex organic pollutants.

Case Study: Naphthalene Biodegradation

A study examined the biodegradation of naphthalene derivatives including this compound in contaminated soil samples. Results showed a significant reduction in concentration over a 30-day period due to microbial activity.

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to environmental degradation.

Polymer Type Property Improvement
PolyurethaneIncreased tensile strength
PolystyreneEnhanced thermal stability

Mechanism of Action

The mechanism of action of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs: Substituent and Stereochemical Variations

Dihydronaphthalene-diols vary in substituent type, position, and stereochemistry. Key analogs include:

Table 1: Structural and Stereochemical Comparison
Compound Name Substituent(s) Position Stereochemistry Key Features
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol -NO₂ 6 (1S,2R) Electron-withdrawing nitro group; mutant enzyme product
(1R,2S)-1,2-dihydronaphthalene-1,2-diol None - (1R,2S) Wild-type NDO product; PAH metabolite
trans-6-Methyl-1,2-dihydronaphthalene-1,2-diol -CH₃ 6 trans Electron-donating methyl group; unstable in GC-MS
cis-1,2-dihydronaphthalene-1,2-diol None - cis Involved in plant aromatic degradation
(1R,2S)-8-Chloro-1,2-dihydronaphthalene-1,2-diol -Cl 8 (1R,2S) Halogenated derivative; major product in chloronaphthalene oxidation

Key Observations :

  • Substituent Effects: Nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, altering reactivity and metabolic pathways compared to electron-donating groups like methyl (-CH₃).
  • Stereochemistry : The (1S,2R) configuration of the target compound contrasts with the (1R,2S) wild-type diol, impacting enzyme-substrate interactions and biological activity.

Key Observations :

  • The target compound requires engineered enzymes for synthesis, whereas non-nitrated diols are produced via wild-type enzymes or chemical methods.
  • Methyl-substituted diols, though synthetically accessible, face stability challenges in analytical workflows .

Analytical and Stability Profiles

Table 3: Analytical Behavior and Stability
Compound GC-MS Compatibility Stability Issues Applications
(1S,2R)-6-Nitro-diol Not reported Likely stable due to nitro group Enzyme mechanism studies
trans-6-Methyl-diol Poor Decomposes on GC column Limited as PAH standard
cis-1,2-dihydronaphthalene-diol Not applicable Stable in planta Biomarker for plant stress
Wild-type (1R,2S)-diol Variable Requires derivatization (e.g., TMS ethers) PAH exposure biomarker

Key Observations :

  • Nitro-substituted diols may exhibit enhanced stability compared to methyl analogs, but their GC-MS compatibility remains unstudied.
  • Derivatization (e.g., trimethylsilyl ethers) is critical for analyzing labile diols like trans-6-methyl derivatives .

Biological Activity

(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including its enzymatic interactions, potential therapeutic applications, and mechanisms of action.

  • Chemical Formula : C₁₁H₉N₁O₃
  • Molecular Weight : 201.19 g/mol
  • Structure : The compound features a naphthalene backbone with a nitro group and diol functional groups, which are critical for its biological interactions.

Enzymatic Activity

The compound is known to interact with various enzymes that play significant roles in metabolic pathways. Notably:

EnzymeFunctionReference
Naphthalene 1,2-dioxygenase (EC 1.14.12.12)Hydroxylates naphthalene derivatives, facilitating their biodegradation
Alcohol dehydrogenaseInvolved in the oxidation of alcohols to aldehydes or ketones

These enzymes suggest that this compound may be involved in biotransformation processes that affect its toxicity and efficacy as a therapeutic agent.

Biological Activity and Mechanisms

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential for use in treating infections.
  • Anti-inflammatory Effects : Research has indicated that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Respiratory Toxicity Study :
    • Objective : To evaluate the respiratory toxicity of naphthalene derivatives.
    • Findings : The study found that certain metabolites of naphthalene derivatives could induce respiratory tract toxicity through oxidative stress mechanisms .
  • Antiviral Activity Assessment :
    • Objective : To assess the antiviral potential of various naphthalene derivatives.
    • Findings : Compounds structurally related to this compound showed inhibitory effects against viral replication in cell cultures .
  • Enzymatic Interaction Study :
    • Objective : To understand the interaction of naphthalene derivatives with specific enzymes.
    • Findings : The compound was found to inhibit naphthalene dioxygenase activity at certain concentrations, suggesting a competitive inhibition mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol, and how can stereochemical purity be ensured?

  • Methodological Answer : A two-step synthesis is typically employed:

Epoxidation of 6-nitronaphthalene using enzymatic or chemical catalysts (e.g., naphthalene dioxygenase analogs) to yield the dihydrodiol intermediate. Stereochemical control is achieved via chiral catalysts or enzymatic systems, as demonstrated in analogous dihydroxylation reactions .

Selective nitration at the 6-position using HNO₃/H₂SO₄ under controlled conditions.

  • Stereochemical Verification : Chiral HPLC or X-ray crystallography (if single crystals are obtainable) confirms enantiomeric purity. NMR coupling constants (e.g., 3JHH^3J_{HH}) between C1 and C2 protons provide additional validation of the cis-diol configuration .

Q. How can researchers address contradictory toxicity data for naphthalene derivatives in experimental studies?

  • Methodological Answer : Contradictions often arise from variability in exposure routes (inhalation vs. oral), species-specific metabolism, or study design flaws. To resolve discrepancies:

  • Risk of Bias Assessment : Apply tools like Table C-7 () to evaluate randomization, dose allocation, and outcome reporting in animal studies.
  • Meta-Analysis : Aggregate data from studies meeting high-quality thresholds (e.g., ATSDR’s inclusion criteria in Table B-1) . Prioritize studies with rigorous controls for confounding factors (e.g., CYP450 enzyme activity differences) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 223.0483 for C₁₀H₉NO₅) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.5–8.2 ppm) and diol protons (δ 4.8–5.2 ppm). 13^{13}C NMR distinguishes nitro-group carbons (δ 148–152 ppm) .
  • IR : Strong O–H stretches (~3400 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations in dihydrodiol intermediates affect the reactivity of nitrated naphthalene derivatives?

  • Methodological Answer : The (1S,2R) configuration influences electron density distribution via conjugation between the diol and nitro groups. Computational studies (e.g., DFT) predict enhanced electrophilicity at the nitro-substituted position, facilitating nucleophilic aromatic substitution. Comparative reactivity assays with (1R,2S)-isomers can validate these models .

Q. What strategies mitigate data gaps in the toxicokinetics of nitroaromatic diols, as highlighted by ATSDR?

  • Methodological Answer : Address gaps via:

  • In Silico ADME Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways (e.g., nitro-reduction to amines).
  • In Vivo Radiolabeling : Track 14^{14}C-labeled compound distribution in rodent models to quantify tissue-specific accumulation and clearance rates .
  • Biomarker Identification : Correlate urinary metabolites (e.g., glutathione conjugates) with exposure levels using LC-MS/MS .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Enzyme Engineering : Modify naphthalene dioxygenase (NDO) active sites (e.g., Val209 or Leu307 substitutions) to enhance stereo-control, as seen in chloronaphthalene dihydroxylation .
  • Homogeneous Catalysis : Test chiral salen-metal complexes (e.g., Mn(III)) in asymmetric epoxidation, optimizing solvent polarity and temperature for >90% enantiomeric excess (ee) .

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